REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[CH2:12][C:13]([OH:15])=[O:14].OS(O)(=O)=O.[CH3:21]O>C(OCC)(=O)C>[CH3:21][O:14][C:13](=[O:15])[CH2:12][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[F:1])[N:9]=[CH:8][CH:7]=[CH:6]2
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Name
|
|
Quantity
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13.4 g
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Type
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reactant
|
Smiles
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FC1=C(C=C2C=CC=NC2=C1)CC(=O)O
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Name
|
|
Quantity
|
140 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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3.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
|
Details
|
to give a brown residue, which
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Type
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WASH
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Details
|
washed with sat. aq. NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C=C2C=CC=NC2=CC1F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |